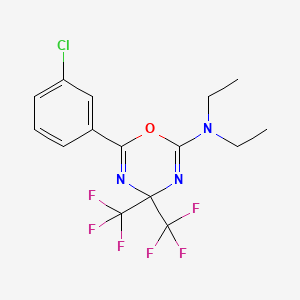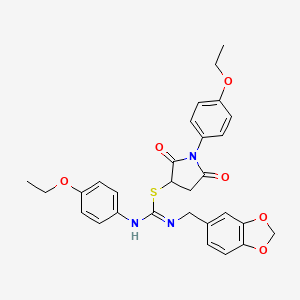![molecular formula C18H14IN7O2 B11521710 N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11521710.png)
N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methoxyphenyl group, and an oxadiazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting with the preparation of the oxadiazolopyrazine core. This is followed by the introduction of the iodophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and halogenating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-BROMOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(4-CHLOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Comparison: N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties compared to its bromine or chlorine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H14IN7O2 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
6-N-(4-iodophenyl)-5-N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H14IN7O2/c1-27-14-8-2-11(3-9-14)10-20-24-16-15(21-13-6-4-12(19)5-7-13)22-17-18(23-16)26-28-25-17/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+ |
InChI Key |
SILJLHZKPSQKRA-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11521627.png)
![2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11521635.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521641.png)
![1-[(4-Amino-1,2,5-oxadiazol-3-yl)(methoxyimino)methyl]-4-{4-chloro-2-nitrophenyl}piperazine](/img/structure/B11521648.png)

![2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol](/img/structure/B11521659.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11521667.png)

![(2E)-6-acetyl-5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521681.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(4-hydroxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521688.png)
![1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B11521695.png)
![1-Amino-4-[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B11521696.png)

![2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11521703.png)
